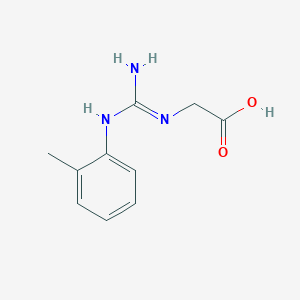
Glycine, N-(imino((2-methylphenyl)amino)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-(imino((2-methylphenyl)amino)methyl)- is a derivative of glycine, an amino acid that plays a crucial role in various biological processes. This compound is of interest due to its unique structure, which includes an imino group and a 2-methylphenyl group, making it a valuable subject for research in organic chemistry and related fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(imino((2-methylphenyl)amino)methyl)- typically involves the formation of a Schiff base followed by reductive amination. The process begins with the reaction of glycine with an aldehyde or ketone to form the Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, N-(imino((2-methylphenyl)amino)methyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
Glycine, N-(imino((2-methylphenyl)amino)methyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects on biological systems.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor to bioactive compounds.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes
Mécanisme D'action
The mechanism of action of Glycine, N-(imino((2-methylphenyl)amino)methyl)- involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycine Schiff Bases: These compounds share a similar structure but differ in the substituents attached to the imino group.
N-Substituted Amino Acids: These compounds have different substituents on the amino group, leading to variations in their chemical and biological properties.
Uniqueness
Glycine, N-(imino((2-methylphenyl)amino)methyl)- is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
114636-22-5 |
|---|---|
Formule moléculaire |
C10H13N3O2 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
2-[[amino-(2-methylanilino)methylidene]amino]acetic acid |
InChI |
InChI=1S/C10H13N3O2/c1-7-4-2-3-5-8(7)13-10(11)12-6-9(14)15/h2-5H,6H2,1H3,(H,14,15)(H3,11,12,13) |
Clé InChI |
WZMLTYGPEYWECW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=NCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


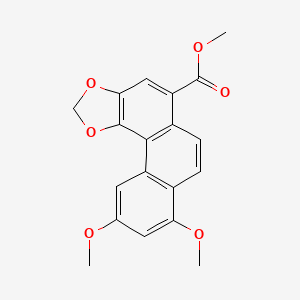

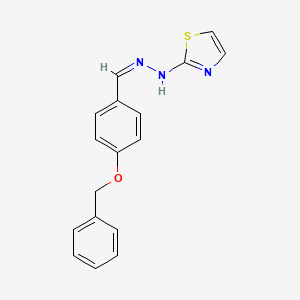
![N~1~-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14158560.png)
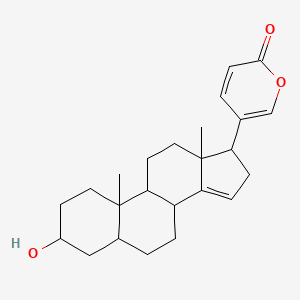
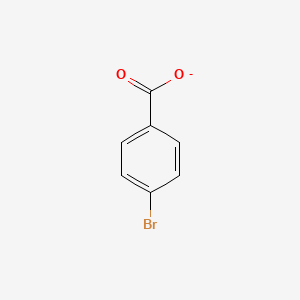
![N-(1,3-benzodioxol-5-yl)-2-[[4-ethyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14158575.png)
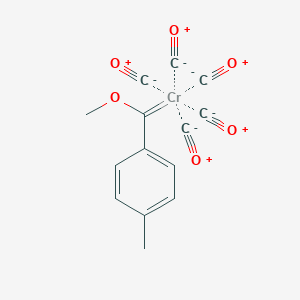
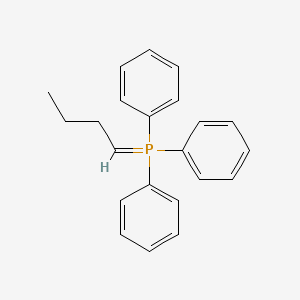
![{2-[(e)-Imino(phenyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14158601.png)
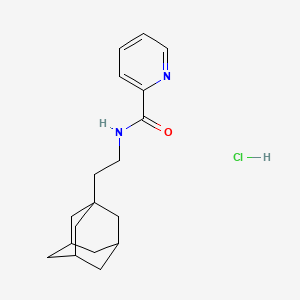
![Ethyl 4-[(4-methoxybenzoyl)amino]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate](/img/structure/B14158607.png)
![2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide](/img/structure/B14158626.png)
![N-[4-(furan-2-yl)butan-2-yl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B14158636.png)
